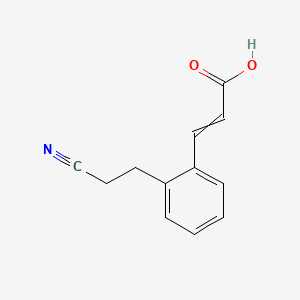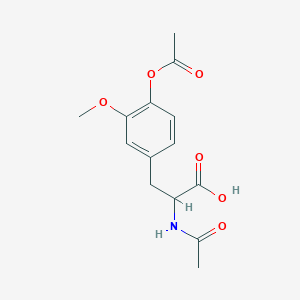
Tyrosine, N-acetyl-3-methoxy-, acetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom, a methoxy group on the aromatic ring, and an acetate ester group. These modifications enhance its solubility and stability, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) typically involves the acetylation of tyrosine followed by esterification. The process begins with the acetylation of the amino group of tyrosine using acetic anhydride or acetyl chloride under basic conditions. The methoxy group is introduced via methylation using methanol and a suitable catalyst. Finally, the esterification is achieved by reacting the acetylated and methylated tyrosine with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .
化学反応の分析
Types of Reactions
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a precursor for studying protein modifications and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and regulation.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
作用機序
The mechanism of action of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) involves its conversion to active metabolites within the body. The acetyl and methoxy groups enhance its bioavailability and stability, allowing it to cross cell membranes more efficiently. Once inside the cell, it is deacetylated and demethylated to release tyrosine, which then participates in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .
類似化合物との比較
Similar Compounds
N-acetyltyrosine: Similar in structure but lacks the methoxy and acetate ester groups.
Tyrosine ethyl ester: Contains an ester group but lacks the acetyl and methoxy modifications.
Methoxytyrosine: Contains a methoxy group but lacks the acetyl and ester modifications
Uniqueness
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is unique due to its combined modifications, which enhance its solubility, stability, and bioavailability. These properties make it a versatile compound for various applications in research and industry .
特性
CAS番号 |
30948-27-7 |
|---|---|
分子式 |
C14H17NO6 |
分子量 |
295.29 g/mol |
IUPAC名 |
2-acetamido-3-(4-acetyloxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H17NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(21-9(2)17)13(7-10)20-3/h4-5,7,11H,6H2,1-3H3,(H,15,16)(H,18,19) |
InChIキー |
UNTWIFHZHXQSFE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


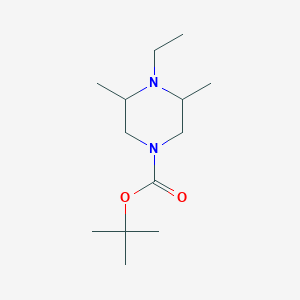
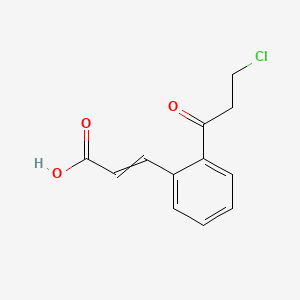
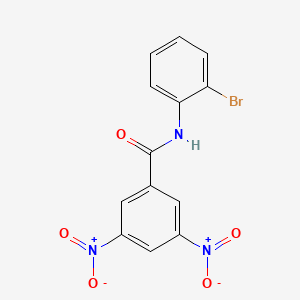
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
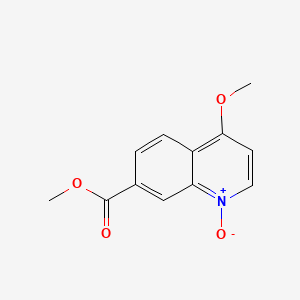
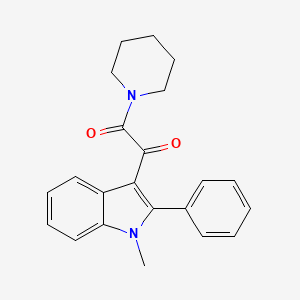
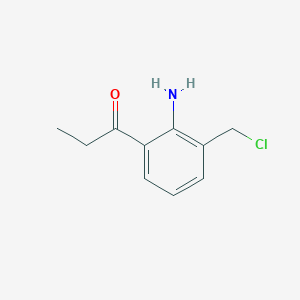
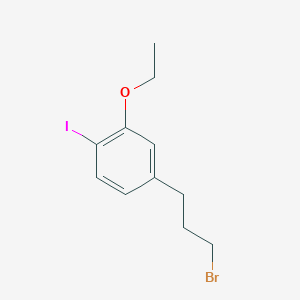

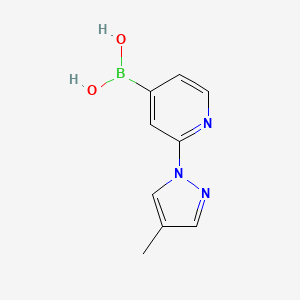
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
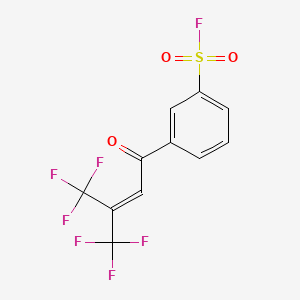
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
